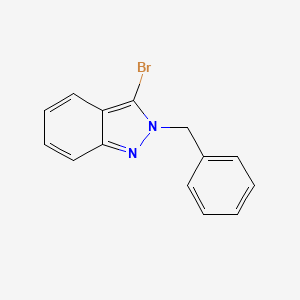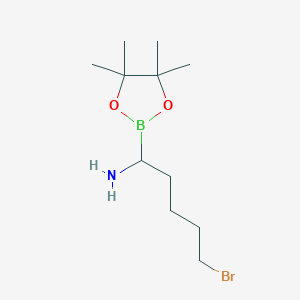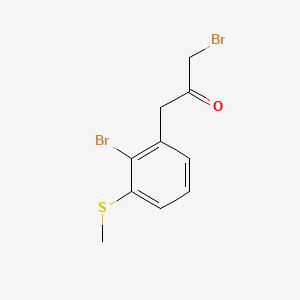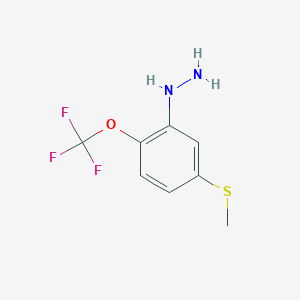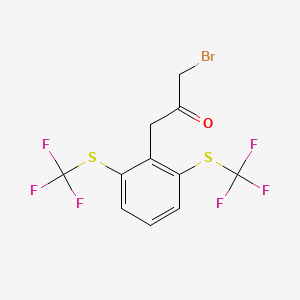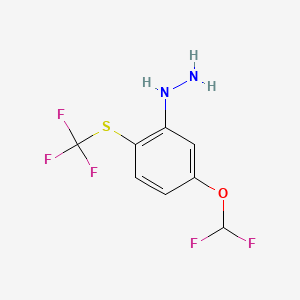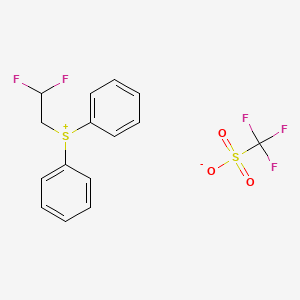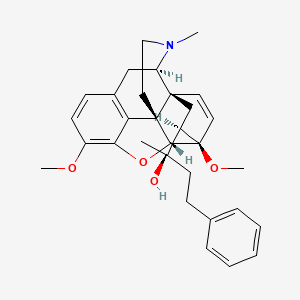
Unii-EA1gyf2V3I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)-, (alphaR,5alpha,7alpha)- is a complex organic compound belonging to the morphinan class These compounds are known for their diverse pharmacological properties, including analgesic and antitussive effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- typically involves multiple steps, including:
Formation of the Morphinan Core: This step often involves the cyclization of a precursor molecule to form the morphinan skeleton.
Functional Group Modifications: Introduction of methoxy groups, epoxy rings, and other functional groups through various organic reactions such as methylation, epoxidation, and reduction.
Final Assembly: The final steps involve the addition of the phenylethyl group and other specific modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol and dimethoxy groups.
Reduction: Reduction reactions may target the epoxy ring and other reducible functional groups.
Substitution: Various substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Pharmacological Studies: Investigation of its analgesic, antitussive, and other biological activities.
Receptor Binding Studies: Understanding its interaction with opioid receptors and other molecular targets.
Medicine
Drug Development: Potential use in the development of new analgesics, antitussives, and other therapeutic agents.
Clinical Research: Studies on its efficacy and safety in various medical conditions.
Industry
Pharmaceutical Manufacturing: Production of the compound and its derivatives for use in pharmaceuticals.
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- involves its interaction with specific molecular targets, such as opioid receptors. The compound may act as an agonist or antagonist at these receptors, modulating pain perception, cough reflex, and other physiological processes. The exact pathways and molecular interactions depend on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan structure.
Codeine: An antitussive and analgesic with structural similarities.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
The unique combination of functional groups and structural features in 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- sets it apart from other morphinan compounds
Eigenschaften
CAS-Nummer |
13965-63-4 |
|---|---|
Molekularformel |
C31H37NO4 |
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
(2R)-2-[(1R,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-4-phenylbutan-2-ol |
InChI |
InChI=1S/C31H37NO4/c1-28(33,13-12-20-8-6-5-7-9-20)23-19-29-14-15-31(23,35-4)27-30(29)16-17-32(2)24(29)18-21-10-11-22(34-3)26(36-27)25(21)30/h5-11,14-15,23-24,27,33H,12-13,16-19H2,1-4H3/t23-,24-,27-,28-,29-,30+,31-/m1/s1 |
InChI-Schlüssel |
FAIFRACTBXWXGY-JTTXIWGLSA-N |
Isomerische SMILES |
C[C@@](CCC1=CC=CC=C1)([C@H]2C[C@@]34C=C[C@@]2([C@H]5[C@@]36CCN([C@@H]4CC7=C6C(=C(C=C7)OC)O5)C)OC)O |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)OC)O5)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
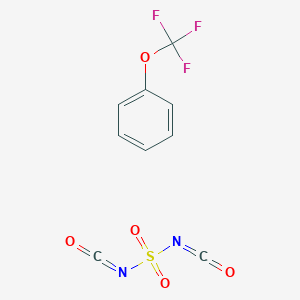

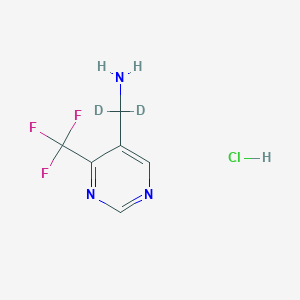

![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B14059177.png)
